molecular formula C12H13N B1265806 2,4,6-Trimethylquinoline CAS No. 2243-89-2

2,4,6-Trimethylquinoline

Cat. No.: B1265806
CAS No.: 2243-89-2
M. Wt: 171.24 g/mol
InChI Key: ZXGXGZGKWSUMJK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylquinoline is an organic compound with the molecular formula C12H13N. It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its unique chemical properties and has been studied extensively for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylquinoline can be synthesized through several methods. One common method is the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones under acidic conditions. The reaction typically uses concentrated sulfuric acid as a catalyst and proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the quinoline product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of polyphosphoric acid and various alcohols can produce a polyphosphoric ester catalyst, which has been shown to be more effective than sulfuric acid .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

2,4,6-Trimethylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Research has investigated its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylquinoline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

    2,4-Dimethylquinoline: Lacks one methyl group compared to 2,4,6-Trimethylquinoline.

    2,6-Dimethylquinoline: Lacks one methyl group at the 4-position.

    2,4,6-Trimethylpyridine: Similar structure but with a pyridine ring instead of a quinoline ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and stability is required .

Properties

IUPAC Name

2,4,6-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXGZGKWSUMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176961
Record name 2,4,6-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-89-2
Record name 2,4,6-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trimethylquinoline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIMETHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the electrochemical properties of 3-arylazo-2,4,6-trimethylquinoline derivatives?

A1: Research on 3-arylazo-2,4,6-trimethylquinoline derivatives, which contain the 2,4,6-trimethylquinoline core structure, reveals interesting electrochemical behavior. [] These compounds undergo a two-electron reduction process at both dropping mercury and glassy carbon electrodes across a range of pH values. This reduction is attributed to the -N=N- (azo) group within the molecule. Studies using cyclic voltammetry and coulometry indicate that the reduction is irreversible and diffusion-controlled. [] The research further explored the impact of solvent composition and supporting electrolytes on this electrochemical reduction. []

Q2: Are there any known mutagenic concerns regarding this compound?

A2: While not directly addressed in the provided abstracts, one paper identifies 7-amino-2,4,6-trimethylquinoline as a mutagenic compound. [] This derivative is found among the pyrolysis products of polyurethane foam. This finding raises concerns about the potential mutagenicity of related compounds, including this compound, and warrants further investigation into their safety profiles.

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